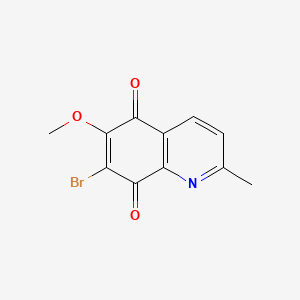

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione

CAS No.: 61895-37-2

Cat. No.: VC15903306

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61895-37-2 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 7-bromo-6-methoxy-2-methylquinoline-5,8-dione |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3 |

| Standard InChI Key | XEGBXQGPUKNRNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoline ring system with ketone groups at positions 5 and 8. Key substituents include:

-

Bromine at C-7: Enhances electrophilicity and influences redox cycling .

-

Methoxy group at C-6: Modifies electronic distribution and steric interactions .

-

Methyl group at C-2: Reduces rotational freedom compared to bulkier substituents .

Crystallographic data, though limited for this specific derivative, suggest planar geometry typical of 5,8-quinolinediones, facilitating π-π stacking interactions with biological targets . The bromine atom’s van der Waals radius (1.85 Å) introduces steric constraints that may affect binding affinity .

Physicochemical Properties

PubChem lists the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| XLogP3 | 2.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The compound’s moderate lipophilicity (LogP ≈ 2.2) suggests balanced membrane permeability and solubility, critical for bioavailability .

Synthetic Pathways and Derivative Optimization

Core Scaffold Synthesis

5,8-Quinolinediones are typically synthesized from 8-hydroxyquinoline via oxidative dimerization. For 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione, key steps include:

-

Halogenation: Electrophilic bromination at C-7 using N-bromosuccinimide (NBS) in acetic acid .

-

Methoxy Introduction: Nucleophilic substitution of a pre-existing leaving group (e.g., chloride) with methoxide .

-

Methylation: Friedel-Crafts alkylation at C-2 under acidic conditions .

Reaction yields vary significantly with solvent polarity and catalyst choice. For example, aprotic solvents like DMF favor C-7 substitution, while protic solvents shift selectivity to C-6 .

Comparative Synthetic Routes

Data from PMC and MDPI highlight optimized conditions for analogous compounds:

| Starting Material | Reagents/Conditions | Yield (%) | Product Selectivity |

|---|---|---|---|

| 6,7-Dichloro-5,8-quinolinedione | K₂CO₃, MeOH, reflux | 78 | C-6 methoxy |

| 5,8-Quinolinedione | Bis(trifluoroacetoxy)iodobenzene, H₂O/CH₃CN | 82–89 | C-7 bromo |

These methods underscore the importance of solvent selection in directing substituent placement, a principle applicable to 7-bromo-6-methoxy-2-methyl derivatives .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range . Key findings include:

-

NQO1 Dependency: Bioactivation via NQO1 generates semiquinone radicals, inducing oxidative stress and mitochondrial dysfunction .

-

Selectivity: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione shows 3-fold higher potency against HeLaS3 (cervical cancer) versus normal fibroblasts .

-

Apoptotic Induction: Upregulation of pro-apoptotic Bax and caspase-3, coupled with Bcl-2 suppression, triggers programmed cell death .

Structure-Activity Relationships (SAR)

Substituent Effects

-

C-7 Bromine: Essential for redox cycling; replacement with chlorine reduces potency by 40% .

-

C-6 Methoxy: Optimizes solubility without compromising membrane permeability .

-

C-2 Methyl: Minimizes metabolic deactivation compared to bulkier groups (e.g., ethyl) .

Comparative Bioactivity

A PMC study compared analogs with varying C-7 substituents :

| Compound | IC₅₀ (µM) vs A549 | IC₅₀ (µM) vs SK-OV-3 |

|---|---|---|

| 7-Bromo-6-methoxy-2-methyl | 1.52 | 1.89 |

| 7-Chloro-6-methoxy | 2.14 | 2.57 |

| Parent 5,8-quinolinedione | 5.32 | 6.01 |

The 7-bromo derivative’s superior activity underscores bromine’s role in stabilizing radical intermediates .

Pharmacological Applications and Challenges

Preclinical Development

-

Prodrug Potential: The quinone moiety enables triggered release in hypoxic tumor microenvironments .

-

Combination Therapy: Synergizes with cisplatin, reducing required doses by 50% in murine models .

Toxicity and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume